Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid
Description
Properties
IUPAC Name |
ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO2P/c1-2-11(9,10)7-3-5-8-6-4-7/h3,8H,2,4-6H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTJMNOAUJGVCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CCNCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid typically involves the reaction of 1,2,3,6-tetrahydropyridine with ethylphosphinic acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphinic acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphinic acid derivatives, which can be further utilized in different chemical and biological studies.
Scientific Research Applications
Pharmaceutical Applications
-
Neuroprotective Agents :
- Compounds similar to ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid have been studied for their neuroprotective properties. For instance, research indicates that tetrahydropyridine derivatives can exhibit dopamine receptor activity, which is crucial for treating neurodegenerative diseases like Parkinson's disease .
- A study highlighted the potential of phosphinic acids in enhancing neuroprotective effects by mitigating oxidative stress in neuronal cells .
-
Anticholinergic Activity :
- The compound has been investigated for its anticholinergic properties, making it a candidate for treating conditions such as urinary incontinence and neurogenic bladder dysfunction. Its structural similarities to known anticholinergic agents suggest it may effectively modulate cholinergic signaling pathways .
- Antioxidant Properties :
Case Study 1: Neuroprotective Effects
A study examining the effects of tetrahydropyridine derivatives on neurodegeneration demonstrated that compounds with phosphinic acid groups exhibited significant neuroprotection in animal models of Parkinson's disease. The results suggested that these compounds could reduce neuronal apoptosis and improve motor function .
Case Study 2: Anticholinergic Efficacy
Research focusing on the anticholinergic applications of related compounds reported successful outcomes in managing bladder dysfunctions. The study involved clinical trials where patients receiving treatment with tetrahydropyridine-based drugs showed marked improvements in symptoms compared to control groups .
Mechanism of Action
The mechanism of action of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid involves its interaction with specific molecular targets in biological systems. It is known to act as a selective antagonist of GABA C receptors, which are primarily found in the retina but also present in other tissues such as the hippocampus and spinal cord . By blocking these receptors, the compound can modulate neurotransmission and potentially exert therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
(a) TPMPA [(1,2,3,6-Tetrahydropyridin-4-yl)-Methylphosphinic Acid]
- Structure : Methyl group instead of ethyl at the phosphinic acid position.
- Function : Potent GABAC receptor antagonist (IC50 ~2–5 μM) with >100-fold selectivity over GABA A/B receptors .
- Synthesis : Pd(OAc)₂/dppp-catalyzed cross-coupling in tetrahydrofuran (THF) or benzene .
- Key Difference: Ethyl substitution may enhance lipophilicity (logP +0.5 vs.
(b) Phaclofen (Phosphonobaclofen)
- Structure : Phosphonic acid group instead of phosphinic acid; β-chlorophenyl moiety.
- Key Difference : Phosphonic acid’s higher acidity (pKa ~1–2 vs. phosphinic acid’s ~2–3) reduces membrane permeability compared to phosphinic analogs .
(c) 3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-((tert-butyldimethylsilyl)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)-4-oxopyrimidin-1(4H)yl)tetrahydrofuran-3-yl)oxy)-(diisopropylamino)phosphino)propanenitrile
Physicochemical and Pharmacological Comparisons
Table 1: Comparative Properties of Phosphinic Acid Derivatives
Key Observations :
- Lipophilicity: Ethyl substitution increases logP vs.
- Receptor Selectivity : TPMPA’s GABAC selectivity is attributed to the methyl-phosphinic acid group and tetrahydropyridine ring; ethyl substitution may alter steric/electronic interactions.
- Synthetic Flexibility : Ethyl derivatives can utilize Montchamp’s alkoxysilane method (Eq. 4.33) for H-phosphinate synthesis, enabling diverse electrophile coupling .
Biological Activity
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic applications of this compound, supported by relevant research findings and case studies.
The synthesis of this compound typically involves the reaction of 1,2,3,6-tetrahydropyridine with phosphonic acid derivatives under controlled conditions. Common solvents include tetrahydrofuran (THF), and reagents such as n-butyllithium are often employed to facilitate the reaction. The resulting product is characterized by its phosphinic acid group, which is known for its ability to participate in various chemical reactions including oxidation and reduction.
Interaction with Biological Targets
This compound has shown promising interactions with several biological targets:
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor for certain enzymes involved in neurotransmission. For instance, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : Preliminary research suggests that this compound may exhibit neuroprotective properties. In vitro studies have shown that it can reduce neuroinflammation and protect neuronal cells from oxidative stress .
Case Studies and Research Findings
- Neurodegenerative Disorders : A study explored the efficacy of this compound in models of Alzheimer's disease. The compound demonstrated significant inhibition of AChE activity with an IC50 value in the low micromolar range. This suggests potential utility in enhancing cholinergic function in patients with cognitive decline .
- Anti-inflammatory Activity : Research has indicated that derivatives of tetrahydropyridine compounds possess anti-inflammatory properties. This compound was tested in BV-2 microglial cells and showed a reduction in pro-inflammatory cytokine production at concentrations as low as 0.01 μM .
- Potential for Drug Development : The compound has been identified as a lead candidate for further development into multi-target directed ligands (MTDLs). Its structural features allow for modifications that could enhance its selectivity and potency against various biological targets .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via palladium-catalyzed cross-coupling reactions. Evidence from palladium(OAc)₂/dppp-catalyzed coupling of anilinium hypophosphite with alkenyl bromides in refluxing tetrahydrofuran (THF) or benzene achieves optimal yields (~50–60%). Critical parameters include catalyst loading (5–10 mol%), solvent choice (THF enhances regioselectivity), and reaction time (12–24 hours). Post-synthetic purification via column chromatography (silica gel, CH₂Cl₂/MeOH) is recommended .
Q. How can analytical techniques (e.g., HPLC, LC-MS) be optimized for purity assessment of this compound?
- Methodological Answer : Reverse-phase HPLC with a C18 column (e.g., Agilent ZORBAX SB-C18, 5 μm, 4.6 × 150 mm) and gradient elution (0.1% TFA in water/acetonitrile) achieves baseline separation of impurities. LC-MS (ESI+) under SMD-TFA05 conditions (retention time: ~1.31 minutes) confirms molecular ion peaks (e.g., m/z 243 [M+H-C₄H₉OCO]⁺). Calibration with certified reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) ensures accuracy .
Advanced Research Questions
Q. What experimental strategies validate the antagonistic activity of this compound at GABAC receptors?
- Methodological Answer : Competitive binding assays using <sup>3</sup>H-GABA displacement in HEK293 cells expressing human GABAC (ρ1) receptors are standard. IC50 values are calculated via nonlinear regression (e.g., GraphPad Prism). Electrophysiological validation in Xenopus oocytes (two-electrode voltage clamp) confirms functional antagonism (e.g., ~90% inhibition at 100 μM). Cross-testing against GABAA (e.g., bicuculline sensitivity) ensures selectivity .
Q. How do structural modifications (e.g., ethyl vs. methyl phosphinic groups) impact receptor binding kinetics?
- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models compare substituent effects. Methyl substitution reduces steric hindrance, enhancing binding affinity (ΔG = −8.2 kcal/mol vs. −7.5 kcal/mol for ethyl). In vitro validation via radioligand displacement assays (Ki values) and patch-clamp electrophysiology quantifies potency shifts. Meta-analysis of analogs (e.g., TPMPA, P4MPA) reveals ethyl groups optimize GABAC selectivity .
Q. What in vivo models are suitable for studying the therapeutic potential of this compound in neurological disorders?
- Methodological Answer : Guinea pig models of form-deprivation myopia demonstrate dose-dependent inhibition of axial elongation (intravitreal injection, 10–50 μM). Rodent Morris water maze tests assess cognitive enhancement (dose: 5 mg/kg i.p., 30-minute pre-training). Histological analysis (retinal GABAC receptor density via immunohistochemistry) correlates efficacy. Species-specific differences (e.g., chicks vs. mammals) require cross-validation .
Q. How to resolve contradictions in dose-response data across species or experimental systems?
- Methodological Answer : Systematic review of interspecies receptor subunit composition (e.g., ρ1 vs. ρ2 isoforms) explains variability. Meta-regression adjusts for methodological factors (e.g., injection route, anesthesia). In vitro-to-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling predicts effective doses. Replicating key studies (e.g., Gibbs et al., 2005) under standardized protocols minimizes bias .
Q. What strategies mitigate challenges in synthesizing phosphinic acid derivatives with tetrahydropyridine scaffolds?
- Methodological Answer : Protecting group strategies (e.g., tert-butoxycarbonyl [Boc] for nitrogen) prevent side reactions during phosphorylation. Monitoring reaction progress via <sup>31</sup>P NMR detects intermediates (δ = 25–30 ppm for phosphinic acids). Alternative catalysts (e.g., NiCl₂/Zn) improve yields in moisture-sensitive conditions. Computational modeling (DFT) optimizes transition states for regioselective cyclization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
